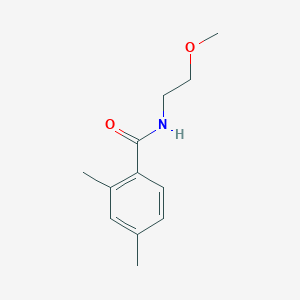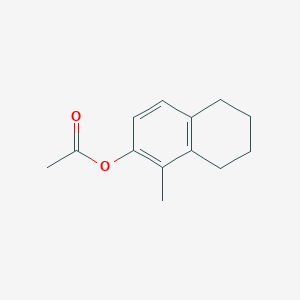![molecular formula C30H25N5O5 B4110561 2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B4110561.png)
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-(4-methylphenyl)phthalazin-1(2H)-one
Vue d'ensemble
Description
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-(4-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the phthalazinone core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Incorporation of the Furan Ring: The furan ring is attached through acylation reactions, typically using furan-2-carbonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antihypertensive agent and in the treatment of certain neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(furan-2-ylcarbonyl)piperazine: Shares the furan and piperazine moieties but lacks the phthalazinone core and nitrophenyl group.
Prazosin: Contains a piperazine ring and furan moiety but differs in its overall structure and functional groups.
Uniqueness
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-(4-methylphenyl)phthalazin-1(2H)-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its phthalazinone core, in particular, sets it apart from other similar compounds, contributing to its unique reactivity and biological activity.
Propriétés
IUPAC Name |
2-[5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-nitrophenyl]-4-(4-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N5O5/c1-20-8-10-21(11-9-20)28-23-5-2-3-6-24(23)29(36)34(31-28)26-19-22(12-13-25(26)35(38)39)32-14-16-33(17-15-32)30(37)27-7-4-18-40-27/h2-13,18-19H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQICZSCMADEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=CO6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4110486.png)
![2-anilino-3-(4-bromophenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B4110493.png)
![Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B4110496.png)
![N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B4110511.png)

![N-[(4-BROMOPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B4110522.png)
![2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL](/img/structure/B4110525.png)


![3,4-dimethoxy-N-{[5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4110549.png)
![1-{2-oxo-2-[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-1H-indazole](/img/structure/B4110552.png)


![4-methyl-2-{2-nitro-5-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B4110572.png)
